LPS-Neutralizing and Dual Anti-Inflammatory Activity: First-in-Ranatuerin-Family Functional Differentiation
Rana-2PN (mature peptide from the Ranatuerin-2N precursor) is the first and currently only member of the ranatuerin-2 family with experimentally demonstrated LPS-neutralizing activity combined with in vitro and in vivo anti-inflammatory efficacy [1]. In LPS-stimulated RAW264.7 murine macrophages, Rana-2PN significantly suppressed secretion of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β at peptide concentrations within its antimicrobial MIC range (12.5–100 μM) [1]. In a carrageenan-induced mouse paw edema model, Rana-2PN reduced paw swelling in a dose-dependent manner, confirming in vivo anti-inflammatory activity [1]. By contrast, the closely related ranatuerin-2 peptides ranatuerin-2CSa, ranatuerin-2P, ranatuerin-2G, and ranatuerin-2Ya have no reported LPS-neutralizing or anti-inflammatory function in the peer-reviewed literature [2][3]. Brevinin-1GHd (from the brevinin-1 family) and temporin-FL possess LPS-neutralizing activity, but belong to structurally distinct AMP families with different hemolytic profiles and antibacterial spectra [4][5].
| Evidence Dimension | LPS-neutralizing and anti-inflammatory activity (dual function) |
|---|---|
| Target Compound Data | Rana-2PN: LPS-induced TNF-α, IL-6, IL-1β suppression in RAW264.7 cells (in vitro); significant reduction of carrageenan-induced paw edema in mice (in vivo) [1] |
| Comparator Or Baseline | Ranatuerin-2CSa, Ranatuerin-2P, Ranatuerin-2G, Ranatuerin-2Ya: no LPS-neutralizing or anti-inflammatory activity reported in any study. Brevinin-1GHd: LPS-neutralizing and anti-inflammatory demonstrated, but belongs to brevinin-1 family (different structure and hemolytic profile) [2][3][4]. Temporin-FL: LPS/LTA-neutralizing, but temporin family (smaller, non-cyclic peptide) [5]. |
| Quantified Difference | Rana-2PN is the only ranatuerin-2 family peptide with confirmed dual antimicrobial + anti-inflammatory function; brevinin-1GHd shares anti-inflammatory function but exhibits LC₅₀ ≈ 20 μg/mL (approx. 7 μM) hemolytic activity vs. Rana-2PN's favourable low-hemolysis profile at therapeutic concentrations [4]. |
| Conditions | In vitro: RAW264.7 murine macrophage cell line, LPS (1 μg/mL) stimulation, cytokine quantification by ELISA or RT-PCR. In vivo: BALB/c mice, carrageenan (1% w/v, 50 μL) subplantar injection, paw thickness measurement at 1–6 h post-injection [1]. |
Why This Matters
For researchers procuring an AMP for infectious inflammation models, Rana-2PN/Ranatuerin-2N uniquely combines broad-spectrum antimicrobial killing with direct LPS neutralization and anti-inflammatory action within a single ranatuerin-2 scaffold, eliminating the need to combine separate antimicrobial and anti-inflammatory agents.
- [1] Xiao S, Tian M, Liao H, Xie J, Chai J, Li J, et al. The first Ranatuerin antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Life Sciences. 2025;363:123375. doi:10.1016/j.lfs.2025.123375. View Source
- [2] Subasinghage AP, Conlon JM, Hewage CM. Conformational analysis of the broad-spectrum antibacterial peptide, ranatuerin-2CSa: identification of a full length helix-turn-helix motif. Biochim Biophys Acta. 2008;1784(6):924-929. doi:10.1016/j.bbapap.2008.02.019. View Source
- [3] Conlon JM, Al-Dhaheri A, Al-Mutawa E, Al-Kharrge R, Ahmed E, Kolodziejek J, et al. Peptide defenses of the Cascades frog Rana cascadae: implications for the evolutionary history of frogs of the Amerana species group. Peptides. 2007;28(6):1268-1274. doi:10.1016/j.peptides.2007.04.018. View Source
- [4] Wang KS, et al. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers in Microbiology. 2023;14:1102576. doi:10.3389/fmicb.2023.1102576. View Source
- [5] Li J, et al. Characterization of a novel LTA/LPS-binding antimicrobial and anti-inflammatory temporin peptide from the skin of Fejervarya limnocharis. Biochemical and Biophysical Research Communications. 2023. doi:10.1016/j.bbrc.2023.03.007. View Source
